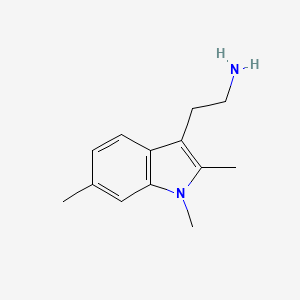

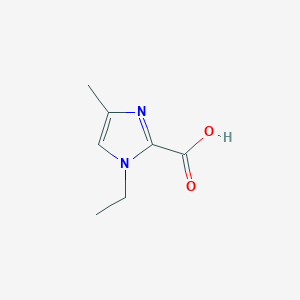

![molecular formula C9H8F4O B2918290 (1R)-1-[5-Fluoro-2-(trifluoromethyl)phenyl]ethanol CAS No. 1568105-51-0](/img/structure/B2918290.png)

(1R)-1-[5-Fluoro-2-(trifluoromethyl)phenyl]ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

- Trifluoromethylation of Ketones : This involves introducing the trifluoromethyl group onto a ketone substrate. Various reagents, such as CF~3~SO~2~Na , have been employed for this purpose .

- Visible-Light-Promoted S-Trifluoromethylation : Thiophenols can be trifluoromethylated using trifluoromethyl phenyl sulfone as a nucleophilic trifluoromethylating agent .

Aplicaciones Científicas De Investigación

Biocatalytic Synthesis

Biocatalytic processes have been developed for the efficient and enantioselective synthesis of (R)-1-[4-(Trifluoromethyl)phenyl]ethanol and its analogs. These compounds serve as important intermediates in pharmaceutical manufacturing. Studies demonstrate the use of recombinant Escherichia coli cells for asymmetric reduction, achieving high yields and enantioselectivity under optimized conditions involving polar organic solvent-aqueous media, such as isopropanol-water systems (Chen et al., 2019). Another study highlights the use of Burkholderia cenocepacia-derived enzymes for bioreduction, offering potential in pharmaceutical applications due to its high selectivity and efficiency (Yu et al., 2018).

Kinetic Resolution and Enantioselective Synthesis

The kinetic resolution of racemic mixtures of fluorinated alcohols to obtain enantiomerically pure compounds has been explored. Techniques such as enantioselective acylation using specific catalysts have shown applicability in preparing these chiral alcohols, which are valuable for further chemical transformations (Xu et al., 2009).

Understanding Molecular Interactions

Research into the conformational and interaction properties of fluorinated alcohols has shed light on the "booster effect" of fluorinated alcohol solvents. These studies reveal how fluorination affects hydrogen bond donor abilities and solvent aggregation, providing insights into the solvolytic and catalytic effects of these compounds (Berkessel et al., 2006). Additionally, the impact of fluorine substitution on chiral recognition and molecular complex formation has been investigated, highlighting the role of specific intermolecular interactions in chiral discrimination processes (Ciavardini et al., 2013).

Propiedades

IUPAC Name |

(1R)-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4O/c1-5(14)7-4-6(10)2-3-8(7)9(11,12)13/h2-5,14H,1H3/t5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAEWCNMPWCSUNM-RXMQYKEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1)F)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3S,4R)-3-Amino-4-phenylpyrrolidin-1-yl]-2-(benzotriazol-1-yl)ethanone;hydrochloride](/img/structure/B2918213.png)

![tert-butyl N-{2-[(2R)-piperidin-2-yl]ethyl}carbamate](/img/structure/B2918214.png)

![(3-Methoxyphenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2918217.png)

![methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2918218.png)

![[4-Amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2918221.png)

![4-methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2918225.png)